Home > Products > Screening Compounds P10869 > (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone - 2205505-42-4

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone

Catalog Number: EVT-1775980
CAS Number: 2205505-42-4
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone is an organic compound classified as a halogenated heterocycle. It features a bromine atom, a methoxy group, and a morpholinyl group attached to a pyridine ring. This compound holds significant potential in various scientific fields, particularly in medicinal chemistry, due to its unique structural characteristics and biological activity.

Source and Classification

This compound is categorized under pyridine derivatives and is recognized for its applications in organic synthesis and medicinal chemistry. It has been investigated for its potential as a ligand in biochemical assays and its therapeutic properties, including anti-inflammatory and anticancer activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone typically follows these steps:

  1. Starting Materials: The reaction begins with 2-methoxypyridine and 5-bromo-3-aminopyridine.
  2. Reagents: A base such as sodium hydroxide is used alongside ethanol as the solvent.
  3. Reaction Conditions: The reaction is conducted under controlled conditions to ensure optimal yield.
  4. Purification: The product is purified through crystallization.

Industrial methods may involve automated reactors and continuous flow processes to enhance yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular formula of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone is C12_{12}H14_{14}BrN3_{3}O2_{2}.

Key Structural Features:

  • Pyridine Ring: Central to the structure, providing aromaticity.
  • Bromine Atom: Positioned at the 5th carbon, influencing reactivity.
  • Methoxy Group: Located at the 2nd carbon, enhancing solubility and biological activity.
  • Morpholinyl Group: Attached at the 4th position, contributing to the compound's pharmacological properties.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone can undergo several chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted with various functional groups using organolithium or Grignard reagents.
  2. Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
  3. Reduction Reactions: Reduction can yield amines or alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

  • Substitution: Organolithium reagents, THF solvent, temperatures around -78°C.
  • Oxidation: Potassium permanganate, acetone solvent, temperatures between 0°C to 25°C.
  • Reduction: Lithium aluminum hydride in ether solvent at 0°C to 25°C.
Mechanism of Action

The mechanism of action for (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity which could lead to various biological effects. Current research suggests that it may influence signal transduction pathways and inhibit particular enzymes critical in disease processes.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits a solid state at room temperature with moderate solubility in organic solvents due to the presence of the methoxy group.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific data not provided; typically determined experimentally.
  • Stability: Stable under standard laboratory conditions but sensitive to strong bases or acids.

Further characterization through spectroscopic methods (NMR, IR) would provide additional insights into its physical properties.

Applications

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone has several applications:

  1. Chemical Synthesis: Serves as a building block for more complex molecules in organic chemistry.
  2. Biological Research: Investigated for its potential role as a ligand in biochemical assays.
  3. Pharmaceutical Development: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer contexts.
  4. Material Science: Utilized in developing new materials and catalysts due to its unique structural features .
Introduction to (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone in Contemporary Medicinal Chemistry

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone (CAS: 2205505-42-4) represents an emerging pharmacophore in targeted cancer therapeutics, combining privileged structural motifs through rational drug design. This compound features a brominated methoxypyridine scaffold linked via carbonyl bridge to a morpholine heterocycle, yielding a molecular architecture optimized for kinase interaction. With the systematic name reflecting its methanone functional group connecting substituted pyridine and morpholine rings, it possesses a molecular formula of C₁₁H₁₃BrN₂O₃ and molecular weight of 301.15 g/mol [1]. The strategic incorporation of bromine at the pyridine C5 position creates a synthetic handle for further derivatization while simultaneously influencing electron distribution and target binding affinity. Its structural complexity balances three-dimensional diversity with drug-like properties, evidenced by calculated logP values (~1.3) and topological polar surface area (~42 Ų) that suggest favorable membrane permeability and bioavailability profiles [3]. Contemporary medicinal chemistry exploits such hybrid structures to address limitations of early-generation kinase inhibitors, particularly selectivity challenges and acquired resistance mechanisms. The compound's emergence coincides with renewed focus on PI3K pathway inhibition, where molecular modeling predicts the morpholine oxygen mediates hinge-region hydrogen bonding similar to established inhibitors like PIK-75 and alpelisib [4].

Table 1: Molecular Characterization of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone

PropertyValueMethod/Reference
Systematic Name(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanoneIUPAC Nomenclature
CAS Registry Number2205505-42-4Chemical Abstracts Service
Molecular FormulaC₁₁H₁₃BrN₂O₃High-Resolution Mass Spectrometry
Molecular Weight301.15 g/molCalculated
Purity Specification≥98%HPLC Analysis
Related CAS342013-81-4 (non-methoxy analog)Chemical Abstracts Service [3]

Role of Halogenated Pyridine-Morpholine Hybrids in Targeted Drug Design

Halogenated pyridine-morpholine hybrids constitute a structurally novel class of kinase inhibitors with optimized binding kinetics and selectivity profiles. The morpholine moiety serves as a hydrogen bond acceptor that mimics natural substrates' interactions, particularly forming critical contacts with Val851 in PI3Kα's hinge region—a binding feature conserved across clinical-stage inhibitors including alpelisib and copanlisib [4]. Quantum mechanics studies reveal the morpholine's electronegative oxygen atom exhibits orbital orientation compatible with backbone amide protons in the ATP-binding cleft, creating binding energy contributions of -2.3 to -3.1 kcal/mol. When integrated with halogenated pyridines, these hybrids exploit orthogonal binding mechanisms: the planar pyridine ring establishes π-stacking with Tyr836 and Lys802 residues, while the halogen atom extends into hydrophobic subpockets inaccessible to water molecules [4].

The structural versatility of this hybrid scaffold facilitates extensive structure-activity relationship (SAR) explorations. Systematic modifications at the pyridine C5/C6 positions and morpholine N-substitutions have yielded derivatives with >100-fold selectivity between PI3K isoforms. Crucially, the methanone linker (–C(=O)–) between domains confers conformational rigidity that reduces entropic penalties upon target binding compared to flexible alkyl chains. This design principle was validated in imidazopyridine series where compound 35 (featuring brominated pyridine and morpholine components) demonstrated nanomolar PI3Kα inhibition (98.6% at 10 μM) and potent antiproliferative activity against T47D breast cancer cells through induction of G1 cell cycle arrest and apoptosis [4]. Computational docking of analogous structures predicts the 2-methoxy group occupies a solvent-exposed region, allowing water-mediated hydrogen bonds that improve solubility without compromising membrane penetration.

Table 2: Pharmacological Profile of Representative Morpholine-Pyridine Hybrids

CompoundR1 (Pyridine)R2 (Morpholine)PI3Kα Inhibition (% at 10μM)Cellular Activity (IC₅₀)
355-Bromo-2-methoxyUnsubstituted98.6 ± 0.4T47D: 0.42 μM [4]
365-Bromo-2-ethoxyUnsubstituted85.1 ± 2.2Not reported
195-Bromo-2-methylUnsubstituted58.5 ± 1.6Not reported
285-Chloro-2-methoxyPyrrolidinyl66.1 ± 4.4Not reported
PIK-75 (Reference)SulfonohydrazoneNone98.2 ± 1.6MCF7: 0.18 μM [4]

Significance of Bromine Substitution in Bioactive Molecule Optimization

Bromine substitution at the pyridine C5 position confers distinct advantages in molecular optimization through synergistic electronic, steric, and synthetic effects. Compared to chloro and fluoro analogs, the bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) creates enhanced hydrophobic surface area that improves interactions with lipid-rich kinase domains. Quantum chemical calculations indicate bromine's polarizability induces dipole moments 1.3-1.8 D higher than chlorine analogs, strengthening halogen bonding with carbonyl oxygen atoms of key residues like Asp810 in PI3Kα. This electronic perturbation was experimentally validated through SAR studies where brominated derivative 35 (98.6% inhibition) outperformed chlorinated analog 45 (59.8%) and fluorinated compound 16 (38.2%) at equimolar concentrations [4].

Beyond direct target modulation, C5-bromination serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions that accelerate lead diversification. Suzuki-Miyaura reactions employing this bromide enable efficient introduction of aryl, heteroaryl, and vinyl groups to explore structure-activity landscapes, as demonstrated in the synthesis of PI3Kα inhibitors where brominated precursors underwent coupling with boronic acids/esters to yield 32 derivatives [4]. The bromine atom also influences metabolic stability by reducing CYP450-mediated oxidation at adjacent positions—microsomal studies show brominated pyridines exhibit 2.3-fold longer half-lives than hydrogen analogs in hepatic incubation models. Furthermore, comparative molecular field analysis (CoMFA) indicates bromine's moderate lipophilicity (π=0.88) optimally balances membrane permeability and aqueous solubility, yielding calculated logP values of 1.3-1.6 for this chemotype [3].

Table 3: Comparative Bioactivity of Halogenated Pyridine-Morpholine Derivatives

CompoundHalogen (X)% PI3Kα Inhibition (10μM)Relative PotencyKey Interactions
35Br98.6 ± 0.41.00 (Reference)Halogen bond with Asp810, hydrophobic contact with Trp780
45Cl59.8 ± 3.50.61Weaker halogen bonding (-0.7 kcal/mol vs Br)
16F38.2 ± 3.60.39Dipole interactions only
46H40.2 ± 3.00.41No halogen-specific interactions

The synthetic route to this brominated hybrid exemplifies modern medicinal chemistry strategies. Beginning with 2-amino-3-bromopyridine intermediates, sequential cyclization with ethyl 3-bromopyruvate generates imidazopyridine cores. Hydrolysis to carboxylic acids followed by HBTU-mediated amidation with morpholine installs the key methanone linkage. The C5 bromide remains intact throughout these transformations, enabling late-stage diversification via Suzuki coupling to introduce aryl and heteroaryl groups that modulate potency and selectivity [4]. This synthetic versatility contrasts with earlier morpholine-containing drugs that required pre-functionalized components, highlighting how strategic halogen placement streamlines lead optimization campaigns. The bromine atom's orthogonal reactivity further permits sequential cross-coupling approaches to generate branched libraries from a common intermediate—a critical advantage in probing complex structure-activity relationships across kinase families.

Properties

CAS Number

2205505-42-4

Product Name

(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone

IUPAC Name

(5-bromo-2-methoxypyridin-3-yl)-morpholin-4-ylmethanone

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

InChI

InChI=1S/C11H13BrN2O3/c1-16-10-9(6-8(12)7-13-10)11(15)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3

InChI Key

FYYUUMBQHUBCDH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)Br)C(=O)N2CCOCC2

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.